Cas no 2034258-47-2 (6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide)

6-Oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide is a specialized heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group, linked to a piperidine moiety and further conjugated with a dihydropyridine carboxamide. This structure imparts unique physicochemical properties, including enhanced binding affinity and metabolic stability, making it a valuable intermediate in medicinal chemistry. The trifluoromethyl group contributes to improved lipophilicity and bioavailability, while the pyrimidine and piperidine components offer versatile functionalization potential. Its well-defined scaffold is particularly useful in the development of kinase inhibitors and other bioactive molecules, supporting targeted drug discovery efforts. The compound is supplied with high purity, ensuring reliability for research applications.
6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide structure
2034258-47-2 structure
Product Name:6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide
CAS No:2034258-47-2
MF:C16H16F3N5O2
MW:367.325753211975
CID:5349672
Update Time:2025-05-20

6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1,6-dihydropyridine-3-carboxamide
    • 6-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyridine-3-carboxamide
    • 6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide
    • Inchi: 1S/C16H16F3N5O2/c17-16(18,19)12-7-13(22-9-21-12)24-5-3-11(4-6-24)23-15(26)10-1-2-14(25)20-8-10/h1-2,7-9,11H,3-6H2,(H,20,25)(H,23,26)
    • InChI Key: ZFKWORGUIOYSAJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=NC=N1)N1CCC(CC1)NC(C1C=CC(NC=1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 612
  • XLogP3: 1.1
  • Topological Polar Surface Area: 87.2

6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide Pricemore >>

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6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide Related Literature

Additional information on 6-oxo-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,6-dihydropyridine-3-carboxamide

6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide: A Comprehensive Overview

The compound with CAS No. 2034258-47-2, known as 6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines a 1,6-dihydropyridine core with a pyrimidine ring system, both of which are well-known for their roles in various therapeutic agents.

Recent studies have highlighted the importance of 1,6-dihydropyridines in the development of calcium channel blockers, which are widely used in the treatment of cardiovascular diseases. The incorporation of a trifluoromethyl pyrimidine moiety further enhances the compound's stability and bioavailability. This combination makes it a strong candidate for drug development in areas such as hypertension and related cardiovascular conditions.

The synthesis of this compound involves a multi-step process that includes the preparation of intermediate compounds such as trifluoromethyl pyrimidine derivatives and piperidine analogs. Researchers have optimized these steps to achieve high yields and purity, ensuring that the final product meets rigorous quality standards. The use of advanced chromatographic techniques and spectroscopic analysis has been instrumental in confirming the compound's structure and purity.

In terms of pharmacodynamics, this compound exhibits selective binding to specific targets, making it highly efficient in modulating cellular pathways associated with cardiovascular diseases. Preclinical studies have demonstrated its ability to reduce blood pressure in animal models without causing significant side effects. These findings suggest that it could potentially offer an improved therapeutic profile compared to existing drugs in its class.

Moreover, the compound's stability under physiological conditions is a key factor contributing to its efficacy. The presence of the trifluoromethyl group not only enhances lipophilicity but also confers resistance to metabolic degradation. This property is crucial for ensuring sustained drug levels in the bloodstream, thereby improving patient compliance and treatment outcomes.

Recent advancements in computational chemistry have enabled researchers to predict the compound's interactions with various biological targets with high accuracy. Molecular docking studies have revealed that the pyrimidine ring plays a pivotal role in binding to specific receptors, further validating its potential as a therapeutic agent. These insights have paved the way for further exploration into its mechanism of action and potential applications in other therapeutic areas.

In conclusion, 6-Oxo-N-{1-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperidin-4-Yl}-1,6-Dihydropyridine-3-Carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, combined with promising pharmacological properties, positions it as a leading candidate for developing innovative treatments for cardiovascular diseases. As research continues to unfold, this compound holds great promise for improving patient care and advancing medical science.

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